molecular formula C8H11N7O B2810803 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine CAS No. 343375-26-8

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine

Cat. No. B2810803
M. Wt: 221.224
InChI Key: AVJINIPTAOXMCD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Polymer Chemistry and Material Science Applications A study by Hamciuc et al. (2015) described the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring, which were used to prepare novel polyamide and poly(amide-imide)s. These polymers exhibited high thermal stability, good solubility in many organic solvents, and showed fluorescence in the blue region, indicating potential applications in light-emitting devices and materials science (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015). Another study by the same authors in 2005 developed poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups, which were easily soluble in polar organic solvents and exhibited high thermal stability along with fluorescence properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Fluorescence and Optical Properties The optical properties of polymers containing the 1,3,4-oxadiazole ring have been extensively studied. For instance, Hamciuc et al. (2015) reported that solutions of these polymers exhibit high quantum yield and large Stokes shift values, making them suitable for applications in optical devices and sensors. The study highlighted the significant effect of hydrochloric acid on the optical properties of these polymers, demonstrating their potential use in fluorescence-based applications (Hamciuc et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O/c1-15(2)8-14-13-6(16-8)4-3-11-7(10)12-5(4)9/h3H,1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJINIPTAOXMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine

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